molecular formula C9H13N3O2 B12012620 4-Methyl-2-(3-methylbut-2-en-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-53-0

4-Methyl-2-(3-methylbut-2-en-1-yl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B12012620
CAS No.: 61958-53-0
M. Wt: 195.22 g/mol
InChI Key: SYLVLXZKUJFFIW-UHFFFAOYSA-N
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Description

4-methyl-2-(3-methyl-2-butenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methyl group and a 3-methyl-2-butenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(3-methyl-2-butenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(3-methyl-2-butenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted triazine derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(3-methyl-2-butenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-1,3,5-triazine: Another triazine derivative with three methyl groups attached to the triazine ring.

    4-methyl-1,2,4-triazine-3,5(2H,4H)-dione: A simpler triazine derivative without the 3-methyl-2-butenyl group.

Uniqueness

4-methyl-2-(3-methyl-2-butenyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both a methyl group and a 3-methyl-2-butenyl group attached to the triazine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61958-53-0

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C9H13N3O2/c1-7(2)4-5-12-9(14)11(3)8(13)6-10-12/h4,6H,5H2,1-3H3

InChI Key

SYLVLXZKUJFFIW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C(=O)N(C(=O)C=N1)C)C

Origin of Product

United States

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